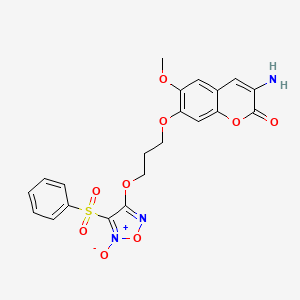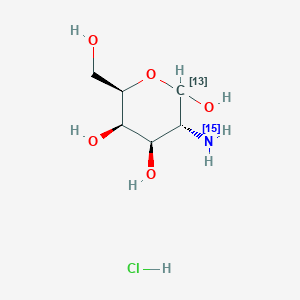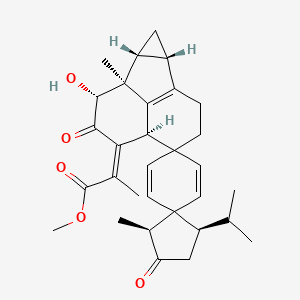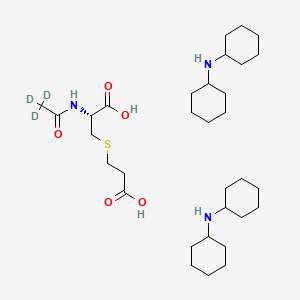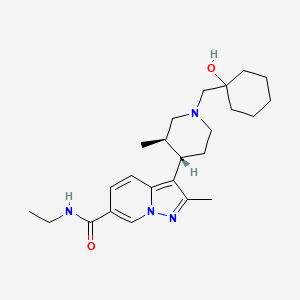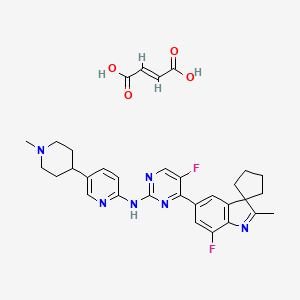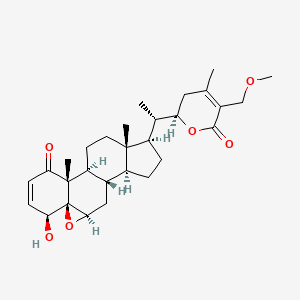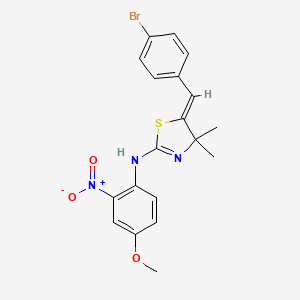
Antibacterial agent 122
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 122 is a sulfur-containing compound known for its potent activity against mycobacteria, particularly Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 122 typically involves the reaction of thiourea derivatives with various organic substrates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial agent 122 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sulfur-containing organic reactions and mechanisms.
Biology: The compound is employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Due to its activity against Mycobacterium tuberculosis, it is explored as a potential therapeutic agent for tuberculosis treatment.
Industry: The compound is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
Mechanism of Action
The mechanism of action of antibacterial agent 122 involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as enoyl-acyl carrier protein reductase, which is essential for the biosynthesis of fatty acids in the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis but differs in its chemical structure and spectrum of activity.
Cephalosporin: Another class of antibiotics that inhibit cell wall synthesis but have a broader spectrum of activity compared to antibacterial agent 122.
Sulfonamides: These compounds inhibit folic acid synthesis in bacteria, a different mechanism compared to this compound.
Uniqueness: this compound is unique due to its sulfur-containing structure and specific activity against mycobacteria. Its low cytotoxicity makes it a promising candidate for further development as an antibacterial agent, particularly for treating tuberculosis .
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(benzylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14N2O3S/c18-13-8-11(6-7-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21) |
InChI Key |
QFKSALQTLYBGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

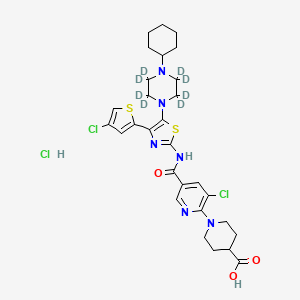
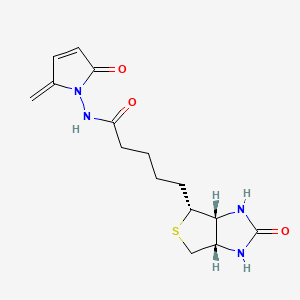
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
